2-(4-Acetamidophenyl)-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetamidophenyl)-N-hydroxyacetamide is a chemical compound known for its analgesic and antipyretic properties. It is commonly used in the medical field to relieve pain and reduce fever. This compound is structurally related to acetaminophen, a widely used over-the-counter medication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide typically involves the acetylation of 4-aminophenol followed by hydroxylation. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamidophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Acetamidophenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use in pain management and fever reduction.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-(4-Acetamidophenyl)-N-hydroxyacetamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing fever .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen (Paracetamol): Structurally similar and also inhibits COX enzymes.
Ibuprofen: Another COX inhibitor but with a different chemical structure.
Aspirin: Inhibits COX enzymes and has anti-inflammatory properties.
Uniqueness
2-(4-Acetamidophenyl)-N-hydroxyacetamide is unique in its specific inhibition of COX enzymes without significant anti-inflammatory effects, making it particularly useful for pain and fever management without the gastrointestinal side effects commonly associated with other COX inhibitors .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)11-9-4-2-8(3-5-9)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
FGDRCFYUWICTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.